2-(3-Butynyloxy)tetrahydro-2H-pyran
Overview
Description
2-(3-Butynyloxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is a heterocyclic compound featuring a tetrahydropyran ring substituted with a butynyloxy group at the second position
Preparation Methods
The synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 3-butyn-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of tetrahydropyran to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Butynyloxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: It can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form saturated derivatives.
Scientific Research Applications
2-(3-Butynyloxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Butynyloxy)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The butynyloxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the tetrahydropyran ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
2-(3-Butynyloxy)tetrahydro-2H-pyran can be compared with other similar compounds such as:
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure but with a propynyloxy group instead of a butynyloxy group.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Contains a bromopropoxy group, which makes it more reactive in substitution reactions.
2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Features a longer hexyloxy chain with a bromine atom, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its balance between reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-but-3-ynoxyoxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h1,9H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZSNKJFOFAJQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875820 | |
Record name | 2-(3-Butynyloxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40365-61-5 | |
Record name | 2H-Pyran, 2-(3-butynyloxy)tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040365615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40365-61-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-Butynyloxy)tetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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